Distinct OSBP Ligand-Binding Site Engagement Compared to OSW-1 and THEV
In a fluorescence polarization assay, TTP-8307 at 1 μM demonstrated a clear mechanistic divergence from other OSBP inhibitors. Specifically, it did not inhibit the binding of 25-hydroxycholesterol (25-OHC) to the OSBP ligand-binding domain, a property shared with itraconazole but in direct contrast to OSW-1 and T-00127-HEV2 (THEV), which are effective inhibitors of 25-OHC binding . This indicates TTP-8307 interacts with OSBP via a distinct, non-competitive binding site.
| Evidence Dimension | Inhibition of 25-hydroxycholesterol binding to OSBP |
|---|---|
| Target Compound Data | Does not inhibit binding |
| Comparator Or Baseline | OSW-1 and T-00127-HEV2 (THEV): Inhibit binding; Itraconazole: Does not inhibit binding |
| Quantified Difference | Qualitative difference: Non-competitive vs. competitive binding mechanism |
| Conditions | Fluorescence polarization assay using purified OSBP protein and 25-NBD-cholesterol tracer. |
Why This Matters
This confirms TTP-8307 operates via a unique OSBP interaction mechanism, preventing experimental confounds when studying OSBP's sterol-sensing function and enabling orthogonal validation of OSBP-dependent phenotypes.
- [1] Roberts BL, et al. Differing activities of oxysterol-binding protein (OSBP) targeting anti-viral compounds. Antiviral Res. 2019 Oct;170:104548. doi: 10.1016/j.antiviral.2019.104548. View Source
